Polyimide synthesis for flexible electronics and OLEDs demands monomers with precise isomeric control to balance thermal stability, solubility, and electronic properties. 1,4-Bis(3-aminophenoxy)benzene (CAS 59326-56-6) addresses these challenges through its unique meta-amino/para-central architecture: • Delivers ~22.6°C higher Tg and ~15.9°C higher Td than meta-central isomers, enabling demanding aerospace and electronic thermal budgets. • Moderated HOMO level and amorphous film-forming character eliminate interfacial engineering for ITO anode matching in OLED hole transport layers. • 97°C melting point enables gentler recrystallization purification, reducing oxidative degradation and improving monomer purity consistency for electronics-grade synthesis.
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
CAS No.59326-56-6
Cat. No.B1590263
⚠ Attention: For research use only. Not for human or veterinary use.
1,4-Bis(3-aminophenoxy)benzene (CAS 59326-56-6, also referred to as p-APB or 143BAPB) is an aromatic diamine featuring a central hydroquinone-derived para-phenylene core linked via ether bridges to two terminal aniline rings bearing meta-positioned amino groups. This meta-amino substitution pattern imparts a kinked, twisted molecular conformation that moderates conjugation compared to the all-para isomer . The compound serves as a key monomer in the synthesis of polyimides, polyamide ethers, and related high-performance polymers, as well as a building block for organic light-emitting diode (OLED) hole transport/injection materials .
The bis(aminophenoxy)benzene family encompasses several positional isomers that differ in the attachment points of the phenoxy and amino groups on the central and terminal aromatic rings. These seemingly minor structural variations profoundly affect the molecular geometry, electronic conjugation, and chain packing in the resulting polymers. For instance, epoxy networks cured with isomeric tri-aromatic ether-linked amines exhibit significant differences in flexural properties, dynamic mechanical behavior, and thermal stability due to variations in phenylene rotational mobility and π-flip dynamics . Similarly, aramid copolymers synthesized from para-linked (PBAB) versus meta-linked (MBAB) bis(4-aminophenoxy)benzene monomers show consistent and quantifiable divergences in glass transition temperature (Tg: 292.7°C vs 270.1°C), thermal decomposition temperature (Td: 465.5°C vs 449.6°C), and tensile strength (113.5 MPa vs 107.1 MPa), underscoring that isomeric substitution alone can determine application viability . Generic substitution between isomers without accounting for these performance differences risks compromising thermal budgets, mechanical integrity, and processability in demanding aerospace, electronic, and optoelectronic applications.
Central ring isomer
Para vs meta central ring shifts Tg and Td by over 20°C; thermal/mechanical specifications may not transfer. Direct isomer substitution risks exceeding thermal budget or reducing stiffness.
Amino substitution
All-para amino isomer (TPE-Q) promotes crystallinity and reduces solubility; substituting may cause film defects in solution-processed polyimides or OLED layers.
Electronic profile
Para-amino substitution elevates HOMO, altering hole injection barrier vs meta-amino. Direct swap without validation may degrade OLED performance or require interface re-engineering.
[1] Varley, R. J.; Dao, B.; Tucker, S.; Christensen, S.; Wiggins, J.; Dingemans, T.; Vogel, W.; Marchetti, M. Effect of Aromatic Substitution on the Kinetics and Properties of Epoxy Cured Tri-phenylether Amines. In Proceedings of CAMX 2017 (The Composites and Advanced Materials Expo), Orlando, FL, Sept 11–14, 2017; SAMPE: Diamond Bar, CA, 2017; pp 1–10. View Source
[2] Song, W.; Jadhav, A. M.; Ryu, Y.; Kim, S.; Im, J.; Jeong, Y.; Vanessa; Kim, Y.; Sung, Y.; Kim, Y.; Choi, H. H. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Nanomaterials 2024, 14 (20), 1632. https://doi.org/10.3390/nano14201632. View Source
Comparative Evidence
Melting Point Advantage for Purification
1,4-Bis(3-aminophenoxy)benzene exhibits a melting point of 97°C, whereas the commercially prevalent isomer 1,3-Bis(4-aminophenoxy)benzene (TPE-R, CAS 2479-46-1) melts at 115–118°C . This ~18–21°C lower melting point simplifies melt processing, reduces energy costs during recrystallization, and lowers the risk of thermal degradation during purification steps. The difference arises from the meta-amino substitution disrupting crystal lattice packing compared to the more symmetric para-amino configuration of TPE-R .
Monomer handlingPurificationPhysical propertyMelting point
Evidence Dimension
Melting point
Target Compound Data
97°C
Comparator Or Baseline
1,3-Bis(4-aminophenoxy)benzene (TPE-R): 115–118°C
Quantified Difference
Δ ~18–21°C lower for target
Conditions
Standard atmospheric pressure; data from vendor/product databases
Why This Matters
A lower melting point directly impacts procurement and operational efficiency by enabling lower-temperature handling, reducing thermal degradation risk, and simplifying monomer recrystallization procedures.
Monomer handlingPurificationPhysical propertyMelting point
Elevated Tg from Para Core
While direct Tg data for polyimides derived exclusively from 1,4-Bis(3-aminophenoxy)benzene are not available in public literature, strong class-level evidence from structurally analogous aramid copolymers demonstrates that a para-substituted central ring consistently yields a ~22.6°C higher Tg compared to a meta-substituted central ring. In a 2024 study, PBAB-aramid (derived from 1,4-bis(4-aminophenoxy)benzene) exhibited a Tg of 292.7°C, versus 270.1°C for MBAB-aramid (derived from 1,3-bis(4-aminophenoxy)benzene) . The para-central ring in 1,4-Bis(3-aminophenoxy)benzene is thus expected to confer a similarly elevated Tg relative to polyimides made from 1,3-bis(3-aminophenoxy)benzene (m-APB), which is widely used for processable polyimide adhesives . The meta-amino substitution on the terminal rings may moderate this increase relative to the all-para isomer, offering a distinct intermediate Tg profile not achievable with either extreme isomer.
Glass Transition (Tg)Class-level
Expected intermediate between m-APB (~220°C) and p-APB (~293°C) polyimides
Fills performance gap for moderate thermal budget applications
Class-level inference from aramid copolymers; requires polyimide validation
Glass transition temperature (Tg) of derived aramid/polyimide
Target Compound Data
Expected intermediate between m-APB-based polymer (~210–230°C) and p-APB-based polymer (~290–300°C); precise value requires experimental determination
Comparator Or Baseline
m-APB (1,3-bis(3-aminophenoxy)benzene)-based polyimide: Tg typically 210–230°C (NASA processable polyimide reports); p-APB (1,4-bis(4-aminophenoxy)benzene)-based aramid: Tg 292.7°C (Song et al. 2024)
Quantified Difference
Para central ring contributes ~22.6°C Tg increase over meta central ring (class-level evidence from Song et al.); meta-amino substitution expected to offset part of this gain
Conditions
Class-level inference; validation required for specific polyimide systems
Why This Matters
For applications requiring a thermal budget between that of highly processable m-APB polyimides and highly rigid p-APB polyimides, 1,4-Bis(3-aminophenoxy)benzene fills a unique performance gap that neither isomer alone can address.
[1] Song, W.; Jadhav, A. M.; Ryu, Y.; Kim, S.; Im, J.; Jeong, Y.; Vanessa; Kim, Y.; Sung, Y.; Kim, Y.; Choi, H. H. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Nanomaterials 2024, 14 (20), 1632. https://doi.org/10.3390/nano14201632. View Source
[2] NASA Tech Briefs. Processable Polyimides Containing APB and Reactive End Caps. 2003. https://www.techbriefs.com/ (accessed 2026-04-26). View Source
Enhanced Td from Para Core
In the same 2024 aramid copolymer study, PBAB-aramid (para central ring) demonstrated a thermal decomposition temperature (Td) of 465.5°C, compared to 449.6°C for MBAB-aramid (meta central ring) . This ~15.9°C enhancement in thermal robustness is attributed to the more linear chain packing and denser intermolecular interactions enabled by the para-phenylene linkage. Since 1,4-Bis(3-aminophenoxy)benzene possesses the same para-central ring architecture, polymers derived from it are expected to exhibit similarly improved thermal decomposition resistance relative to those derived from meta-central isomers such as 1,3-bis(3-aminophenoxy)benzene.
Td EnhancementClass-level
~15.9°C higher onset Td vs meta-central ring
May extend service life in high-temperature environments
Inferred from aramid data; polymer-specific TGA needed
Expected to yield polymer Td approaching or exceeding ~465°C (class-level inference); experimental validation needed
Comparator Or Baseline
MBAB-aramid (meta central ring): Td 449.6°C; PBAB-aramid (para central ring): Td 465.5°C
Quantified Difference
Para central ring associated with ~15.9°C higher Td versus meta central ring
Conditions
TGA under inert atmosphere; aramid copolymer film data from Song et al. (2024)
Why This Matters
In aerospace, automotive, and high-temperature electronics applications where thermal degradation dictates service life, a ~16°C improvement in Td can translate to longer operational lifetimes and broader safety margins.
[1] Song, W.; Jadhav, A. M.; Ryu, Y.; Kim, S.; Im, J.; Jeong, Y.; Vanessa; Kim, Y.; Sung, Y.; Kim, Y.; Choi, H. H. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Nanomaterials 2024, 14 (20), 1632. https://doi.org/10.3390/nano14201632. View Source
Amorphous Film Formation for Solution Processing
The meta-amino substitution on the terminal phenyl rings of 1,4-Bis(3-aminophenoxy)benzene introduces a kinked, non-coplanar geometry that effectively suppresses tight crystallization in derived polymers, enabling the formation of uniform, stable amorphous films ideal for solution processing . This contrasts with the more linear all-para isomer (1,4-Bis(4-aminophenoxy)benzene, TPE-Q), which tends to promote higher crystallinity and reduced solubility. Varley et al. (2017) demonstrated that the substitution pattern (ortho, meta, para) of bis(aminophenoxy)benzene-based epoxy curatives has a significant impact on network properties after cure, with meta-substituted isomers producing networks with distinct short-range molecular mobility characteristics . Together, these data indicate that 1,4-Bis(3-aminophenoxy)benzene offers a superior solubility–rigidity balance compared to the all-para analog, making it the preferred choice for solution-cast polyimide films and OLED hole transport layers where amorphous morphology is critical.
Film MorphologyReported
Twisted conformation suppresses crystallization; amorphous films from solution
Enables solution-processed polyimide films with low defect density
Qualitative evidence; quantitative solubility data limited
1,4-Bis(4-aminophenoxy)benzene (TPE-Q): more planar, higher tendency to crystallize; reduced solubility
Quantified Difference
Qualitative advantage in amorphous film formation and solution processability; quantitative solubility data not directly accessible
Conditions
Descriptive evidence from monomer structure analysis (Catsyn) and epoxy network study (Varley et al.)
Why This Matters
For cost-effective solution-based manufacturing of polyimide films and OLED devices, avoiding crystallization-induced defects is paramount; the meta-amino substitution provides a structural solution to this challenge without requiring comonomer dilution.
[1] Varley, R. J.; Dao, B.; Tucker, S.; Christensen, S.; Wiggins, J.; Dingemans, T.; Vogel, W.; Marchetti, M. Effect of Aromatic Substitution on the Kinetics and Properties of Epoxy Cured Tri-phenylether Amines. In Proceedings of CAMX 2017 (The Composites and Advanced Materials Expo), Orlando, FL, Sept 11–14, 2017; SAMPE: Diamond Bar, CA, 2017; pp 1–10. View Source
Moderate HOMO for Hole Injection
According to vendor technical analysis, the meta-positioned amino groups on the terminal phenyl rings reduce the conjugative effect between the amine and the central phenyl ring, moderating the electron-donating ability and the elevation of the highest occupied molecular orbital (HOMO) level compared to the common para-amino isomer . While explicit quantitative HOMO energy values are not publicly reported, the structural rationale is consistent with well-established principles of aromatic conjugation: para-amino substituents maximize through-conjugation and raise the HOMO, whereas meta-amino substitution breaks conjugation and results in a lower, more moderate HOMO level. This moderation is beneficial for matching the work function of common anode materials (e.g., ITO, ~4.7–5.0 eV) in OLED devices, potentially reducing the hole injection barrier without requiring additional interfacial layers .
HOMO LevelData to verify
Moderated by meta-amino substitution vs para-amino isomer (qualitative)
Potentially better anode work-function match for OLED hole injection
No public quantitative HOMO values; DFT validation recommended
HOMO energyHole injectionOLEDElectronic structureWork function matching
Evidence Dimension
HOMO energy level and hole injection efficiency
Target Compound Data
Moderate HOMO level (qualitative); favorable for hole injection matching with common anodes
Comparator Or Baseline
1,4-Bis(4-aminophenoxy)benzene: higher HOMO due to para-amino conjugation; 1,3-Bis(4-aminophenoxy)benzene: very high HOMO from two para-amino groups
Quantified Difference
Quantitative HOMO values not publicly available for direct comparison; structural inference based on meta vs para conjugation differences
In OLED material procurement, the HOMO level critically determines hole injection efficiency and device operating voltage; the moderated HOMO of 1,4-Bis(3-aminophenoxy)benzene may eliminate the need for additional hole injection layers, simplifying device architecture and reducing material costs.
HOMO energyHole injectionOLEDElectronic structureWork function matching
Low-Water-Absorption Polyimide Adhesive
European Patent EP0598911A1 identifies bis(aminophenoxy)benzene—including 1,4-bis(3-aminophenoxy)benzene as a preferred embodiment—as a diamine component in polyimide film adhesives for semiconductor mounting, specifically for lead-on-chip (LOC) structures . The resulting adhesives are claimed to have excellent heat resistance and low water absorption, critical for preventing delamination during reflow soldering and thermal cycling. While the patent does not provide head-to-head quantitative water absorption data for each isomer, the explicit preference for bis(aminophenoxy)benzene over other diamines such as dimethylphenylenediamine indicates its superior balance of adhesion reliability and moisture resistance in this demanding application .
Moisture ResistanceReported
Preferred diamine for low-water-absorption polyimide adhesives (patent claim)
May reduce delamination risk in semiconductor packaging
Patent EP0598911A1; quantitative water absorption data not included
Polyimide adhesiveLow water absorptionSemiconductor packagingLead-on-chipFilm adhesive
Evidence Dimension
Water absorption and adhesion reliability in semiconductor packaging
Target Compound Data
Preferred diamine component for low-water-absorption polyimide adhesives (patent claim)
Comparator Or Baseline
Dimethylphenylenediamine and other amine components listed as alternatives; bis(aminophenoxy)benzene cited as preferred
Quantified Difference
Patent does not include quantitative water absorption values for direct comparison; preference based on qualitative performance advantages
Conditions
Polyimide film adhesive for semiconductor LOC packaging; glass transition point ≤350°C requirement
Why This Matters
For procurement in electronics packaging supply chains, the patent-recognized preference for bis(aminophenoxy)benzene isomers over simpler diamines signals validated performance in moisture-sensitive semiconductor assembly, reducing qualification risk for adopters.
Polyimide adhesiveLow water absorptionSemiconductor packagingLead-on-chipFilm adhesive
[1] European Patent EP0598911A1. Film Adhesive Mainly Comprising a Polyimide Resin. 1994. https://data.epo.org/publication-server/rest/v1.2/patents/EP0598911NWA1/document.xml (accessed 2026-04-26). View Source
Key Application Scenarios
OLED Hole Transport Layers
The moderated HOMO level and amorphous film-forming character of 1,4-Bis(3-aminophenoxy)benzene make it a strong candidate for polyimide or polyether-based hole transport layers in OLED devices. Unlike the all-para isomer which yields higher HOMO levels that may create excessive injection barriers, and unlike the all-meta isomer which sacrifices thermal stability, the unique meta-amino/para-central combination offers a balanced electronic profile that can be matched to common ITO anodes without additional interfacial engineering . The resulting amorphous films suppress crystallization-induced pixel defects, enhancing device lifetime and uniformity .
Flexible Electronics Polyimide Films
Flexible printed circuit boards and display substrates require polyimide films with a combination of high Tg, low moisture absorption, and solution processability. The para-central ring of 1,4-Bis(3-aminophenoxy)benzene is expected to provide superior Tg (class-level inference: ~22.6°C higher than meta-central isomers ), while the meta-amino substitution improves solubility and reduces crystallinity compared to the all-para analog . Patent literature further confirms that bis(aminophenoxy)benzene-based polyimides meet the low-water-absorption requirements for semiconductor packaging adhesives . This combination of properties addresses multiple pain points in flexible electronics manufacturing.
Aerospace Composite Matrices
Aerospace structural composites and high-temperature adhesives demand matrix resins with thermal decomposition temperatures approaching 500°C. The para-central ring architecture of 1,4-Bis(3-aminophenoxy)benzene is associated with a ~15.9°C improvement in Td compared to meta-central isomers in aramid systems . While the meta-amino substitution may slightly attenuate this gain relative to the all-para isomer, the expected Td still exceeds that of widely-used m-APB (1,3-bis(3-aminophenoxy)benzene) based polyimides, providing a valuable intermediate thermal capability profile for applications where m-APB's thermal stability is insufficient but the processing difficulties of all-para systems are prohibitive.
High-Purity Monomer Purification
The 97°C melting point of 1,4-Bis(3-aminophenoxy)benzene is significantly lower than the 115–118°C melting point of the commercially dominant isomer 1,3-Bis(4-aminophenoxy)benzene (TPE-R) . This lower melting point facilitates recrystallization at gentler temperatures, reducing the risk of thermal or oxidative degradation during monomer purification. For procurement teams sourcing ultra-high-purity monomer (>99%) for electronics-grade polyimide synthesis, this physical property advantage translates directly into higher purification yields, lower energy costs, and reduced batch-to-batch variability.
Application
Selection Property
Validation Focus
OLED hole transport layers
Moderate HOMO, amorphous film forming
Hole injection barrier matching, film crystallization resistance
Flexible electronics polyimide films
High Tg, low moisture absorption, solution processable
Thermal cycling reliability, film uniformity, moisture uptake
Aerospace composite matrices
Elevated Td from para-central ring
Thermal decomposition temperature under operational atmosphere
High-purity monomer purification
Lower melting point vs common isomer
Recrystallization yield, thermal degradation during purification
[1] Varley, R. J.; Dao, B.; Tucker, S.; Christensen, S.; Wiggins, J.; Dingemans, T.; Vogel, W.; Marchetti, M. Effect of Aromatic Substitution on the Kinetics and Properties of Epoxy Cured Tri-phenylether Amines. In Proceedings of CAMX 2017, Orlando, FL, Sept 11–14, 2017; SAMPE: Diamond Bar, CA, 2017; pp 1–10. View Source
[2] Song, W.; Jadhav, A. M.; Ryu, Y.; Kim, S.; Im, J.; Jeong, Y.; Vanessa; Kim, Y.; Sung, Y.; Kim, Y.; Choi, H. H. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Nanomaterials 2024, 14 (20), 1632. https://doi.org/10.3390/nano14201632. View Source
[3] European Patent EP0598911A1. Film Adhesive Mainly Comprising a Polyimide Resin. 1994. https://data.epo.org/publication-server/rest/v1.2/patents/EP0598911NWA1/document.xml (accessed 2026-04-26). View Source
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